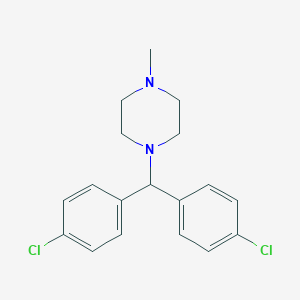![molecular formula C16H18O11S B161958 [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate CAS No. 126938-14-5](/img/structure/B161958.png)
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate
Overview
Description
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, also known as this compound, is a useful research compound. Its molecular formula is C16H18O11S and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Thiogalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl-α-D-galactopyranoside 6-sulfate, also known as 4MU-α-Gal, is the enzyme α-galactosidase A (GLA) . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates in the body.
Mode of Action
4MU-α-Gal serves as a fluorogenic substrate for α-galactosidase A . When cleaved by GLA, it forms two products: galactose and a fluorescent compound called 4-methylumbelliferone (4MU) . The fluorescence of 4MU can be measured spectrophotometrically .
Biochemical Pathways
The cleavage of 4MU-α-Gal by GLA is part of the larger biochemical pathway involved in the breakdown of complex carbohydrates. This process is crucial for the normal functioning of cells. Disruptions in this pathway, such as a deficiency in GLA activity, can lead to lysosomal storage disorders like Fabry disease .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4MU-α-Gal is limited. Its solubility in water is approximately 50 mg/ml, which suggests that it may have good bioavailability .
Result of Action
The cleavage of 4MU-α-Gal by GLA results in the release of galactose and the fluorescent compound 4MU . The fluorescence of 4MU can be detected and quantified, providing a measure of GLA activity . This can be particularly useful in diagnosing conditions related to GLA deficiency .
Action Environment
The fluorescence of 4MU, the product of 4MU-α-Gal cleavage, is pH-dependent . Its excitation maxima are 320 and 360 nm at low and high pH, respectively, and its emission maximum ranges from 445 to 455 nm, increasing as pH decreases . This suggests that the action, efficacy, and stability of 4MU-α-Gal can be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
The compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is a fluorogenic substrate for α-galactosidase-A . The enzyme α-galactosidase-A converts the substrate to form a blue fluorescent product, methylumbelliferyl . The fluorescence is measured spectrophotometrically .
Cellular Effects
The compound this compound can have significant effects on various types of cells and cellular processes. For instance, it has been used to detect Morquio disease type A, a lysosomal storage disorder in which GALNS is deficient .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme α-galactosidase-A . The enzyme converts the substrate to form a blue fluorescent product, methylumbelliferyl . This conversion is a key part of the compound’s mechanism of action.
Metabolic Pathways
It is known to interact with the enzyme α-galactosidase-A , which could suggest its involvement in the metabolic pathways of this enzyme.
Transport and Distribution
Its interaction with the enzyme α-galactosidase-A could suggest that it may be transported and distributed in a manner similar to the substrates of this enzyme.
Subcellular Localization
Given its interaction with the enzyme α-galactosidase-A , it may be localized in the same subcellular compartments as this enzyme.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMBMLAUEGWIPT-DZQJYWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925747 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126938-14-5 | |
| Record name | 4-Methylumbelliferyl-6-thiogalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126938145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate in the context of Morquio Syndrome?
A: this compound, also known as 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate, serves as a crucial substrate in diagnosing Morquio Syndrome. This rare genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS) []. The deficient GALNS activity leads to the accumulation of glycosaminoglycans, including keratan sulfate, in various tissues.
Q2: The research paper mentions a new LC/MRM-MS based assay for Morquio Syndrome diagnosis. How does this assay utilize this compound and what are its advantages?
A2: This assay utilizes this compound as the artificial substrate for GALNS. Here's a breakdown of the process:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


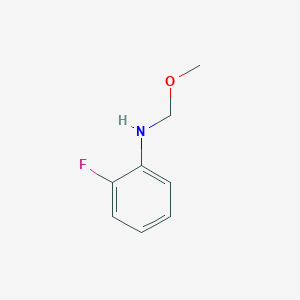
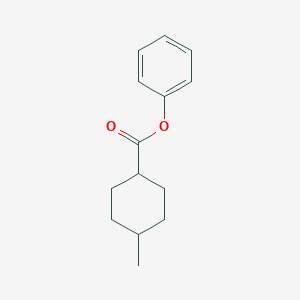
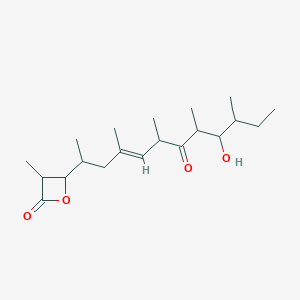

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
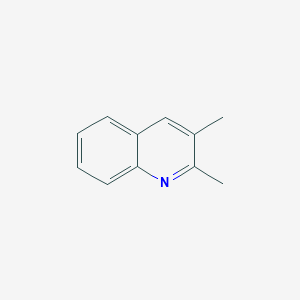
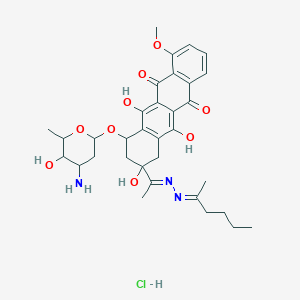
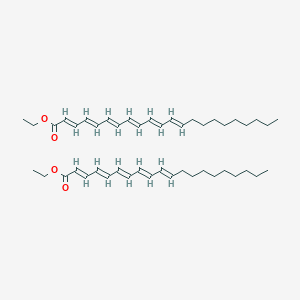


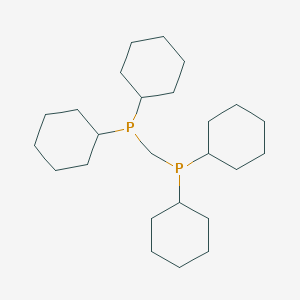

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
